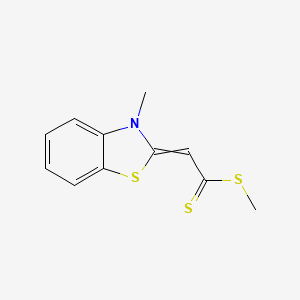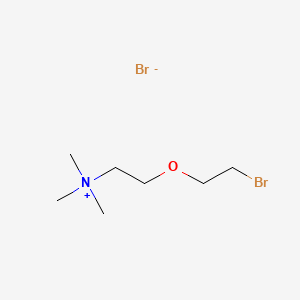
O-(2-Bromoethyl)choline bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(2-Bromoethyl)choline bromide: is a quaternary ammonium compound that features a bromine atom attached to an ethyl group, which is further connected to a choline molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of O-(2-Bromoethyl)choline bromide typically involves the reaction of choline with 2-bromoethanol in the presence of a strong acid like hydrobromic acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by quaternization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency.
Análisis De Reacciones Químicas
Types of Reactions: O-(2-Bromoethyl)choline bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Elimination Reactions: Under certain conditions, the compound can undergo elimination to form alkenes.
Common Reagents and Conditions:
Nucleophiles: Such as hydroxide ions, amines, and thiols.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted choline derivatives can be formed.
Elimination Products: Alkenes and other unsaturated compounds.
Aplicaciones Científicas De Investigación
Chemistry: O-(2-Bromoethyl)choline bromide is used as a reagent in organic synthesis, particularly in the preparation of other quaternary ammonium compounds.
Biology: In biological research, this compound is used to study the role of choline in cellular processes, including membrane formation and neurotransmission.
Industry: In the industrial sector, this compound is used in the production of surfactants and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of O-(2-Bromoethyl)choline bromide involves its interaction with cellular membranes and proteins. The bromine atom can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the choline moiety can interact with acetylcholine receptors, influencing neurotransmission.
Comparación Con Compuestos Similares
Chlorocholine Chloride: Similar in structure but with a chlorine atom instead of bromine.
Iodocholine Iodide: Contains an iodine atom instead of bromine.
Ethylcholine Chloride: Lacks the halogen atom but has a similar ethyl group attached to choline.
Uniqueness: O-(2-Bromoethyl)choline bromide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it particularly useful in specific synthetic and research applications where bromine’s properties are advantageous.
Propiedades
Número CAS |
74886-57-0 |
|---|---|
Fórmula molecular |
C7H17Br2NO |
Peso molecular |
291.02 g/mol |
Nombre IUPAC |
2-(2-bromoethoxy)ethyl-trimethylazanium;bromide |
InChI |
InChI=1S/C7H17BrNO.BrH/c1-9(2,3)5-7-10-6-4-8;/h4-7H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
HCUOHJLHZGPANL-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)CCOCCBr.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



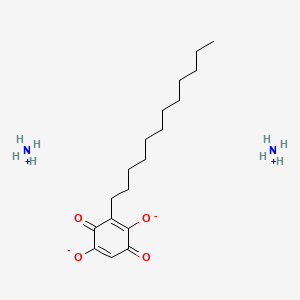
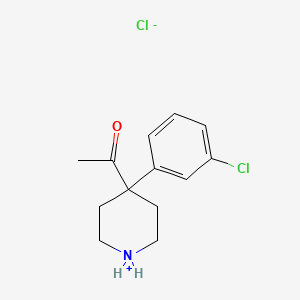
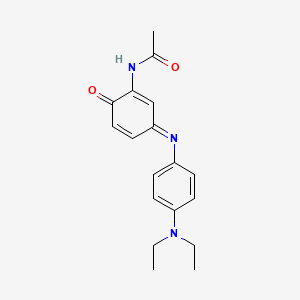
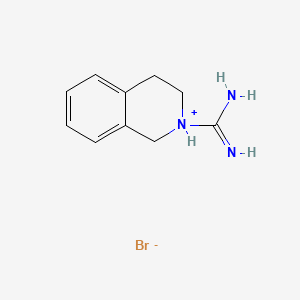
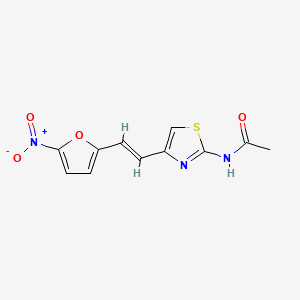
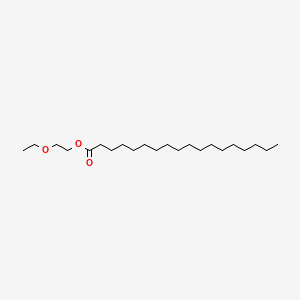

![2-[(Propan-2-ylideneamino)oxy]hexan-1-ol](/img/structure/B13752646.png)
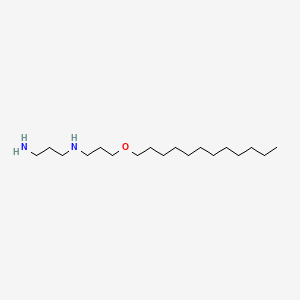
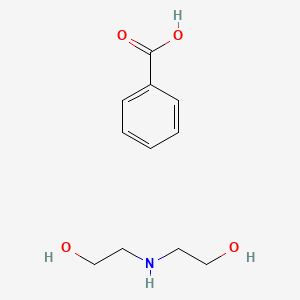
![[Chloro(nitro)methyl]benzene](/img/structure/B13752667.png)

